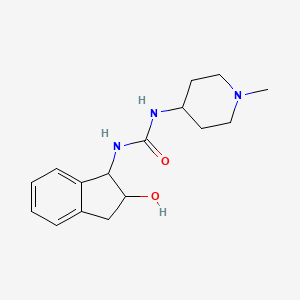![molecular formula C16H18N2O2S B6639514 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B6639514.png)
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(5-methylthiophen-2-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(5-methylthiophen-2-yl)methyl]urea is an organic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in preclinical studies. In
Mecanismo De Acción
The exact mechanism of action of 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(5-methylthiophen-2-yl)methyl]urea is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. It has also been shown to inhibit the activity of the hepatitis B virus polymerase enzyme, which is essential for viral replication.
Biochemical and Physiological Effects:
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(5-methylthiophen-2-yl)methyl]urea has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In viral infections, it has been shown to inhibit viral replication and reduce viral load. In bacterial infections, it has been shown to inhibit bacterial growth and reduce the formation of biofilms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(5-methylthiophen-2-yl)methyl]urea in lab experiments is its broad-spectrum activity against cancer cells, viruses, and bacteria. This makes it a potentially useful compound for the development of new therapies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity and minimize potential side effects.
Direcciones Futuras
There are several future directions for the research and development of 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(5-methylthiophen-2-yl)methyl]urea. One direction is to optimize its activity against specific cancer cell lines, viruses, and bacteria. Another direction is to investigate its potential as a combination therapy with other drugs. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of new synthetic methods for this compound could lead to improved yields and purity.
Métodos De Síntesis
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(5-methylthiophen-2-yl)methyl]urea has been synthesized using various methods. One of the most common methods is the reaction of 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone with 5-methyl-2-thiophenemethanamine in the presence of urea and a catalytic amount of acid. This method yields the desired compound in good yields and high purity. Other methods include the use of different starting materials and reagents, such as 1-(2-bromo-2,3-dihydro-1H-inden-1-yl)ethanone and 5-methyl-2-thiophenemethylamine.
Aplicaciones Científicas De Investigación
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(5-methylthiophen-2-yl)methyl]urea has shown promising results in preclinical studies for its potential therapeutic applications. It has been studied for its anticancer, antiviral, and antimicrobial activities. In cancer research, this compound has shown potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. In antiviral research, it has shown activity against the hepatitis B virus. In antimicrobial research, it has shown activity against gram-positive and gram-negative bacteria.
Propiedades
IUPAC Name |
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(5-methylthiophen-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-10-6-7-12(21-10)9-17-16(20)18-15-13-5-3-2-4-11(13)8-14(15)19/h2-7,14-15,19H,8-9H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLWIKOAFJEUSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC(=O)NC2C(CC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(5-methylthiophen-2-yl)methyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Chloroquinolin-8-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B6639434.png)

![[4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy]phenyl]methanol](/img/structure/B6639441.png)
![1-(4-Hydroxypiperidin-1-yl)-2-[2-(trifluoromethyl)phenoxy]ethanone](/img/structure/B6639447.png)
![3-[1-(1-hydroxycyclopentanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B6639456.png)
![N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B6639459.png)
![2-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]-1-(2-fluorophenyl)ethanol](/img/structure/B6639464.png)
![1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea](/img/structure/B6639470.png)


![2-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamino]-1-(2-fluorophenyl)ethanol](/img/structure/B6639488.png)

![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-(hydroxymethyl)piperidine-1-carboxamide](/img/structure/B6639497.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]urea](/img/structure/B6639506.png)